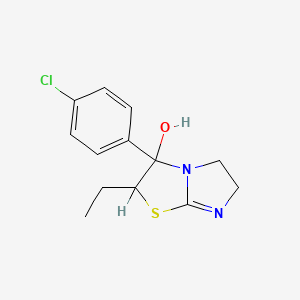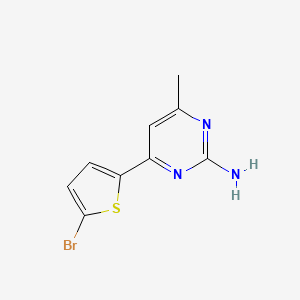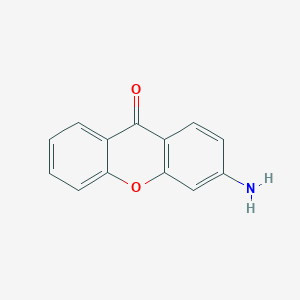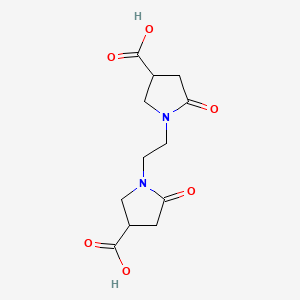![molecular formula C15H14S B3032674 2,5-dimethyl-3-phenyl-6H-cyclopenta[b]thiophene CAS No. 345306-43-6](/img/structure/B3032674.png)
2,5-dimethyl-3-phenyl-6H-cyclopenta[b]thiophene
Overview
Description
2,5-Dimethyl-3-phenyl-6H-cyclopenta[b]thiophene is a heterocyclic compound belonging to the thiophene family. It is composed of a five-membered ring with one sulfur atom and four carbon atoms, along with two methyl and one phenyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 2,5-dimethyl-3-phenyl-6H-cyclopenta[b]thiophene involves the reaction of 5,6-dihydro-2,5-dimethyl-3-phenyl-4H-cyclopenta[b]thiophene-4-ol with p-toluenesulfonic acid in benzene at 45°C for 15 minutes . The reaction mixture is then cooled and quenched with an ice-cold saturated water/sodium bicarbonate mixture. The organic layer is separated, dried over magnesium sulfate, filtered, and the volatiles are removed in vacuo. The compound is then dissolved in hexanes and purified by column chromatography .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-3-phenyl-6H-cyclopenta[b]thiophene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into different thiophene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives .
Scientific Research Applications
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Organic Electronics: This compound is used in the development of organic semiconductors and conductive polymers.
Organic Photovoltaics: It is explored for use in organic solar cells due to its favorable electronic properties.
Biological Research: Thiophene derivatives, including this compound, are investigated for their potential biological activities.
Mechanism of Action
The mechanism by which 2,5-dimethyl-3-phenyl-6H-cyclopenta[b]thiophene exerts its effects involves interactions with various molecular targets and pathways. Thiophene derivatives are known to influence a range of biological pathways, although the specific pathways influenced by this compound require further investigation. The compound’s unique structure allows it to interact with different enzymes and receptors, potentially leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylthiophene: Lacks the phenyl substituent, resulting in different electronic properties.
3-Phenylthiophene: Lacks the dimethyl substituents, affecting its reactivity and applications.
Cyclopenta[b]thiophene: The parent compound without any substituents, used as a building block in organic synthesis.
Uniqueness
2,5-Dimethyl-3-phenyl-6H-cyclopenta[b]thiophene is unique due to the presence of both methyl and phenyl substituents, which enhance its electronic properties and make it suitable for applications in organic electronics and photovoltaics.
Properties
IUPAC Name |
2,5-dimethyl-3-phenyl-6H-cyclopenta[b]thiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14S/c1-10-8-13-14(9-10)16-11(2)15(13)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGVKVNLLSSVQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C1)SC(=C2C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00476549 | |
| Record name | 6H-Cyclopenta[b]thiophene, 2,5-dimethyl-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00476549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
345306-43-6 | |
| Record name | 6H-Cyclopenta[b]thiophene, 2,5-dimethyl-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00476549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B3032593.png)


![Benzeneacetic acid,2-[2-(3,4-dimethoxyphenyl)acetyl]-4,5-dimethoxy-](/img/structure/B3032597.png)

![2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B3032599.png)


![2-([1,1'-Biphenyl]-4-yl)-1-phenylethanone](/img/structure/B3032603.png)
![3,7-Dithia-1,5-diazabicyclo[3.3.1]nonane](/img/structure/B3032604.png)

![2-Naphthalenol, 1-[2-(5-chloro-2-pyridinyl)diazenyl]-](/img/structure/B3032607.png)
![2-Benzyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3032608.png)

